molecular formula C18H14BrNO B321918 3-bromo-4-methyl-N-(1-naphthyl)benzamide

3-bromo-4-methyl-N-(1-naphthyl)benzamide

Cat. No.: B321918
M. Wt: 340.2 g/mol
InChI Key: IBAXMNXPCPWFMB-UHFFFAOYSA-N
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Description

3-bromo-4-methyl-N-(1-naphthyl)benzamide is an organic compound with the molecular formula C18H14BrNO. It is a derivative of benzamide, featuring a bromine atom at the 3-position, a methyl group at the 4-position, and a naphthyl group attached to the nitrogen atom of the amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methyl-N-(1-naphthyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-methyl-N-(1-naphthyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative .

Scientific Research Applications

3-bromo-4-methyl-N-(1-naphthyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-4-methyl-N-(1-naphthyl)benzamide involves its interaction with specific molecular targets. For instance, in anti-tubercular applications, it may inhibit the activity of enzymes essential for the survival of Mycobacterium tuberculosis. The naphthyl group enhances its binding affinity to these targets, while the bromine atom and methyl group contribute to its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4-methyl-N-(1-naphthyl)benzamide
  • 4-methyl-N-(naphthalen-1-yl)benzamide
  • 3-bromo-N-(naphthalen-1-yl)benzamide

Uniqueness

This compound is unique due to the specific combination of substituents on the benzamide core. The presence of both the bromine atom and the naphthyl group provides distinct electronic and steric properties, making it a versatile compound for various applications. Its uniqueness lies in its ability to undergo diverse chemical reactions and its potential as a multifunctional molecule in scientific research .

Properties

Molecular Formula

C18H14BrNO

Molecular Weight

340.2 g/mol

IUPAC Name

3-bromo-4-methyl-N-naphthalen-1-ylbenzamide

InChI

InChI=1S/C18H14BrNO/c1-12-9-10-14(11-16(12)19)18(21)20-17-8-4-6-13-5-2-3-7-15(13)17/h2-11H,1H3,(H,20,21)

InChI Key

IBAXMNXPCPWFMB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)Br

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)Br

Origin of Product

United States

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